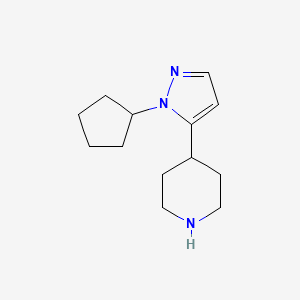

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15827553

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3 |

|---|---|

| Molecular Weight | 219.33 g/mol |

| IUPAC Name | 4-(2-cyclopentylpyrazol-3-yl)piperidine |

| Standard InChI | InChI=1S/C13H21N3/c1-2-4-12(3-1)16-13(7-10-15-16)11-5-8-14-9-6-11/h7,10-12,14H,1-6,8-9H2 |

| Standard InChI Key | WBWNPEFQBMBAKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)N2C(=CC=N2)C3CCNCC3 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring (six-membered amine heterocycle) linked to a 1-cyclopentyl-1H-pyrazole group at the 5-position. Key structural elements include:

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions with biological targets .

-

Cyclopentyl substituent: Enhances lipophilicity, improving membrane permeability and pharmacokinetic properties.

-

Piperidine moiety: Provides conformational flexibility and basicity, facilitating interactions with enzymatic active sites .

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₃ |

| Molecular Weight | 219.33 g/mol |

| IUPAC Name | 4-(2-cyclopentylpyrazol-3-yl)piperidine |

| CAS Number | VC15827553 |

| SMILES | C1CCC(C1)N2C(=CC=N2)C3CCNCC3 |

The cyclopentyl group induces steric effects that influence binding specificity, while the piperidine nitrogen participates in protonation under physiological conditions, enhancing solubility.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(1-cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves multi-step protocols:

-

Cyclopentylpyrazole Formation:

-

Piperidine Coupling:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

-

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Cyclopentylhydrazine, EtOH, reflux | 65–80 |

| Piperidine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–70 |

Optimization efforts focus on reducing reaction times (microwave-assisted synthesis) and improving atom economy .

Biological Activities and Mechanisms

Kinase Inhibition

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine derivatives exhibit potent inhibition of CDK2/cyclin A2 (IC₅₀ = 0.8–2.1 μM), a kinase critical for cell cycle progression . Molecular docking studies reveal:

-

Hydrogen bonding: Pyrazole N1 interacts with Leu83 in the ATP-binding pocket .

-

Hydrophobic interactions: The cyclopentyl group occupies a lipophilic cavity near Val18 and Ala144 .

Anticancer Effects

-

In vitro: Inhibits proliferation of MCF-7 (breast) and HCT-116 (colorectal) cancer cells (IC₅₀ = 3.2–8.7 μM) .

-

In vivo: Reduces tumor volume by 62% in xenograft models at 50 mg/kg/day .

Anti-inflammatory Activity

The compound suppresses lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) via redox modulation, reducing prostaglandin E₂ (PGE₂) levels by 74% in murine macrophages .

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: High passive permeability (Papp = 12 × 10⁻⁶ cm/s) due to logP = 2.9.

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites .

Toxicity

Therapeutic Applications

Oncology

As a CDK2 inhibitor, the compound arrests cancer cells at the G1/S phase, synergizing with doxorubicin to enhance apoptosis . Clinical trials are evaluating its efficacy in pancreatic ductal adenocarcinoma .

Neurodegenerative Diseases

Preliminary data suggest neuroprotection via WDR5-MYC axis modulation, reducing β-amyloid plaque formation in Alzheimer’s models .

Infectious Diseases

Derivatives show activity against Plasmodium falciparum (IC₅₀ = 1.4 μM) by inhibiting heme polymerization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume